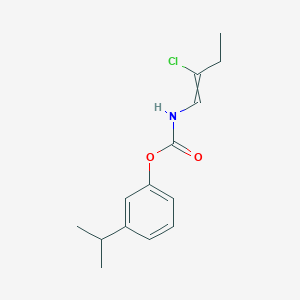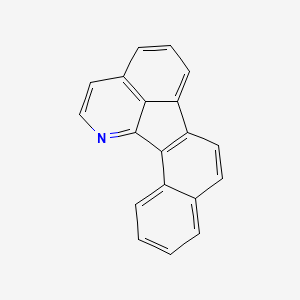
Azabenzofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azabenzofluoranthene is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a nitrogen atom within its fused ring structure, which distinguishes it from other fluoranthene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azabenzofluoranthene can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aromatic amine with a fluoranthene derivative in the presence of a cyclizing agent. The reaction typically requires elevated temperatures and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimized versions of laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Azabenzofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Azabenzofluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the behavior of PAHs.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound and its derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Wirkmechanismus
The mechanism of action of azabenzofluoranthene involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, thereby affecting DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Azabenzofluoranthene can be compared with other similar compounds, such as:
- Benzo[j]fluoranthene
- Benzo[k]fluoranthene
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
Uniqueness: The presence of a nitrogen atom in this compound’s structure imparts unique chemical and biological properties that are not observed in its purely carbon-based counterparts. This nitrogen atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and biological activity .
Eigenschaften
CAS-Nummer |
89900-20-9 |
|---|---|
Molekularformel |
C19H11N |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
19-azapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-14-12(4-1)8-9-16-15-7-3-5-13-10-11-20-19(17(13)15)18(14)16/h1-11H |
InChI-Schlüssel |
AJMSYTUOHIYXLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=NC=CC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




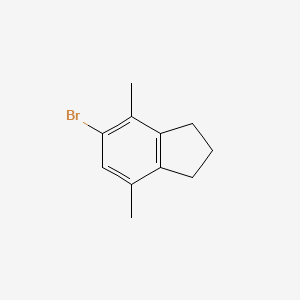
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)

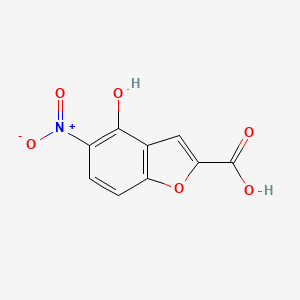
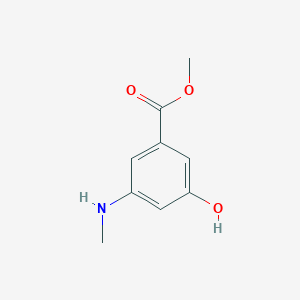
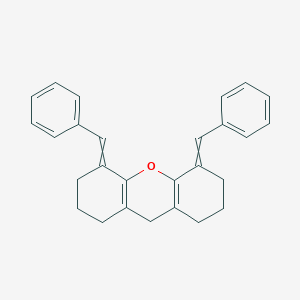


![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
